[1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol
Description
[1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that features a unique structure combining isoquinoline and piperidine moieties
Properties
IUPAC Name |
[1-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c25-16-17-7-11-24(12-8-17)20-5-2-10-23(15-20)14-19-4-1-3-18-13-22-9-6-21(18)19/h1,3-4,6,9,13,17,20,25H,2,5,7-8,10-12,14-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYHCIXQBKLUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)N4CCC(CC4)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is to start with isoquinoline and piperidine derivatives, followed by a series of functional group transformations and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process might include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors. Its potential as a pharmacological agent is of particular interest.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its interactions with specific molecular targets might make it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Piperidine Derivatives: Compounds featuring piperidine rings.
Uniqueness
What sets [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol apart is its combined isoquinoline and piperidine structure, which may confer unique chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
